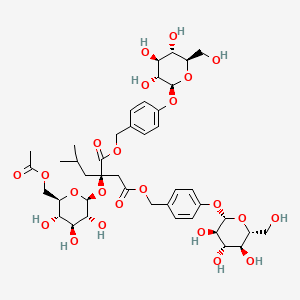
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2-phenyltriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2-phenyltriazole-4-carboxamide, also known as MQT-101, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment. MQT-101 belongs to the class of quinoline-based compounds and has been shown to exhibit potent anti-tumor activity in preclinical studies.
Scientific Research Applications
Binding Interactions and Albumin Studies
A study on novel triazole-coumarin and quinoline compounds, including derivatives similar to the one , focuses on their synthesis and the exploration of their binding interaction with serum albumins. This research is crucial for understanding the bioavailability and distribution of such compounds within biological systems. The study utilized photophysical studies to examine these interactions, highlighting the compounds' potential in biomedical applications (Paul et al., 2019).
Radioligand Development for PET Imaging
In another realm, derivatives of quinoline-2-carboxamide have been investigated for their utility as radioligands in positron emission tomography (PET) imaging. This research aims to provide tools for noninvasive assessment of peripheral benzodiazepine type receptors in vivo, offering significant implications for neurological and psychiatric disorder studies (Matarrese et al., 2001).
Antidepressant Potential and 5-HT3 Receptor Antagonism
Quinoxalin-2-carboxamides, structurally related to the compound of interest, were designed and synthesized as 5-HT3 receptor antagonists. Their evaluation in the context of depression management revealed that these compounds do not affect locomotion at tested dose levels, suggesting a potential for antidepressant-like activity. This underscores the importance of structural analogs in developing new therapeutic agents for depression (Mahesh et al., 2010).
Antimicrobial Activity
Some novel pyrazolo[3,4-d]pyrimidine derivatives, which share a quinoline framework, were synthesized and evaluated for their antimicrobial properties. These studies are pivotal for identifying new antimicrobial agents in the fight against drug-resistant bacteria and fungi, showcasing the diverse applications of quinoline derivatives in addressing global health challenges (Holla et al., 2006).
Properties
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-12-9-18(25)22-16-10-13(7-8-15(12)16)21-19(26)17-11-20-24(23-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJYAOFCTDYQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[Amino(cyano)methyl]benzonitrile](/img/structure/B2773340.png)
![Imidazo[1,2-a]pyridin-7-amine hydrobromide](/img/structure/B2773341.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylethanesulfonamide](/img/structure/B2773343.png)
![1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2773344.png)

![(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2773346.png)
![ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2773347.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2773350.png)

![2-{2-[2-(4-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B2773352.png)

![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2773359.png)

